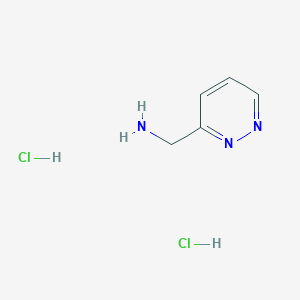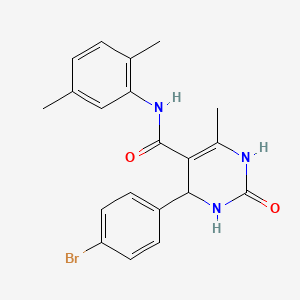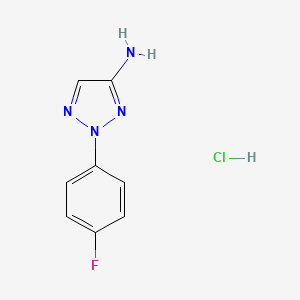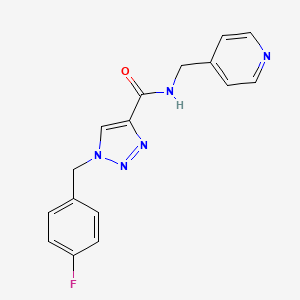![molecular formula C18H13BrClN5 B2437421 N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887225-29-8](/img/structure/B2437421.png)
N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H13BrClN5 and its molecular weight is 414.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to exhibit affinity for A1 adenosine receptors. A study investigated the synthesis of analogues of 1-methylisoguanosine with pyrazolo[3,4-d]pyrimidine backbone, revealing that specific substitutions at N1 and N5 positions can enhance receptor affinity. Particularly, a 3-chlorophenyl group at the N1-position displayed significant activity (Harden, Quinn, & Scammells, 1991).
Biological Activity Against Viruses and Tumor Cells
3,4-disubstituted pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical , have been synthesized and tested for their biological activity. These compounds exhibited significant activity against viruses and tumor cells, including leukemia, highlighting their potential in medicinal chemistry (Cottam, Petrie, Mckernan, Goebel, Dalley, Davidson, Robins, & Revankar, 1984).
Antiviral Activity
A study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, structurally similar to this compound, showed strong in vitro antiviral activity against herpes simplex virus type-1. This indicates the potential of pyrazolo[3,4-d]pyrimidines in antiviral drug development (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Herbicidal Activity
Compounds structurally similar to this compound have been investigated for their herbicidal activity. A series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibitory effects on the root growth of certain plants like rape and barnyard grass at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial Additives in Coatings and Inks
Pyrazolo[3,4-d]pyrimidine derivatives, which are chemically akin to this compound, have been evaluated as antimicrobial additives in polyurethane varnish and printing ink. These compounds showed effective antimicrobial effects when incorporated into these materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Synthesis of Heterocyclic Systems
Research has been conducted on the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are similar to the compound . These studies provide insight into the diverse potential applications of these compounds in chemical synthesis and drug design (Li-feng, 2011).
Anticancer and Anti-Lipoxygenase Agents
Novel pyrazolo[3,4-d]pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the potential of these compounds in therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5/c1-11-7-13(5-6-16(11)19)24-17-15-9-23-25(18(15)22-10-21-17)14-4-2-3-12(20)8-14/h2-10H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKIKWRBJBKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437341.png)
![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2437343.png)



![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)

![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)


![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)
